
6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that it may exert its anticancer and anti-inflammatory effects by inhibiting specific enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been shown to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. These include:
1. Further investigation of its mechanism of action to better understand how it exerts its anticancer and anti-inflammatory effects.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Exploration of its potential as a therapeutic agent for other diseases, such as autoimmune disorders.
4. Investigation of its potential as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
5. Examination of its pharmacokinetics and pharmacodynamics to determine the optimal dosing and administration route for therapeutic use.
6. Evaluation of its potential as a diagnostic tool for cancer detection and monitoring.
In conclusion, 6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a promising compound with potential applications in scientific research and medicinal chemistry. Further studies are needed to fully understand its mechanism of action and explore its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves the reaction of 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 4-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models.
Eigenschaften
Produktname |
6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
|---|---|
Molekularformel |
C19H16BrNO5 |
Molekulargewicht |
418.2 g/mol |
IUPAC-Name |
6-bromo-N-(4-ethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H16BrNO5/c1-3-25-14-6-4-13(5-7-14)21-18(22)15-9-11-8-12(20)10-16(24-2)17(11)26-19(15)23/h4-10H,3H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
YVPLBOIHHUPKRX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)
![2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B279003.png)
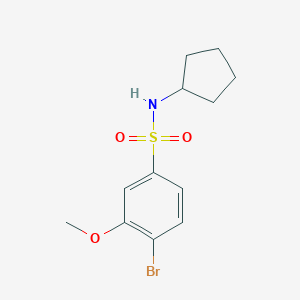
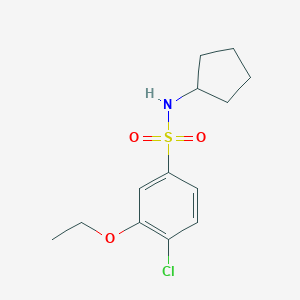
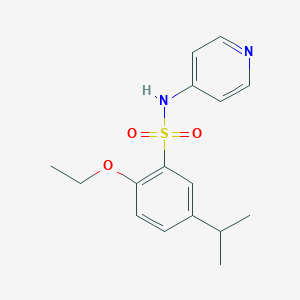
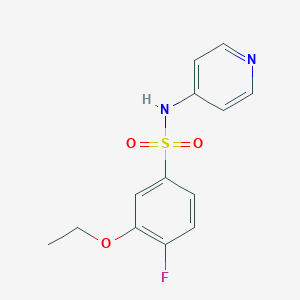

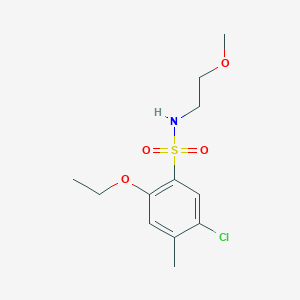
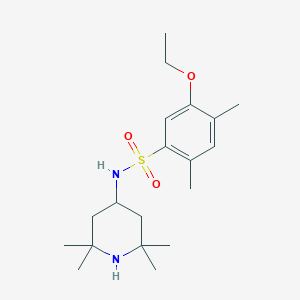
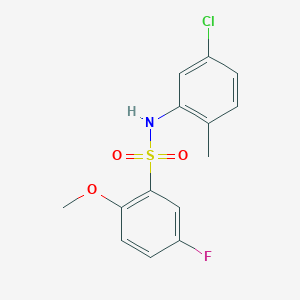
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)

![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)